BW373U86

説明

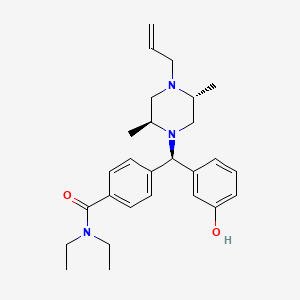

Structure

3D Structure

特性

IUPAC Name |

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLDMHBSVIVJPM-YZIHRLCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933945 | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150428-54-9 | |

| Record name | rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150428-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BW 373U86 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BW-373U86, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BW373U86

For Researchers, Scientists, and Drug Development Professionals

Core Summary

BW373U86 is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor). Its mechanism of action is primarily centered on the activation of this G protein-coupled receptor, leading to a cascade of intracellular signaling events. A key characteristic of this compound is its ability to induce robust receptor activation, as evidenced by its potent inhibition of adenylyl cyclase and stimulation of low-kM GTPase activity. Notably, its binding to the δ-opioid receptor exhibits unusual properties for a full agonist, with a lack of regulation by guanine nucleotides and sodium ions, suggesting a unique interaction with the receptor-G protein complex that results in slow dissociation rates.[1][2] Beyond its classical effects on second messenger systems, this compound has also been shown to modulate gene expression, specifically upregulating brain-derived neurotrophic factor (BDNF) mRNA, and to exert analgesic, antidepressant-like, and cardioprotective effects in preclinical models.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Delta (δ) | [³H]Naltrindole | Mouse Brain | 1.8 ± 0.4 | [1] |

| Mu (μ) | [³H]DAMGO | Mouse Brain | 15 ± 3 | |

| Epsilon (ε) | Mouse Brain | 85 ± 4 | ||

| Kappa (κ) | [³H]U-69,593 | Mouse Brain | 34 ± 3 |

Table 2: Functional Potency of this compound

| Assay | Preparation | Parameter | Value | Reference |

| Adenylyl Cyclase Inhibition | Rat Striatal Membranes | IC₅₀ | ~100x more potent than DSLET | |

| Adenylyl Cyclase Inhibition | NG108-15 Cell Membranes | IC₅₀ | 5x lower than DSLET | |

| Mouse Vas Deferens | Electrically Evoked Muscle Contraction | ED₅₀ | 0.2 ± 0.06 nM |

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the delta-opioid receptor.

Materials:

-

Tissue Preparation: Whole mouse brain homogenates.

-

Radioligand: [³H]Naltrindole (a selective δ-opioid antagonist).

-

Competitor: this compound.

-

Non-specific binding control: Naltrindole (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare mouse brain membranes by homogenization in ice-cold assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [³H]Naltrindole (at a concentration near its Kd), and tissue homogenate.

-

Non-specific Binding: Assay buffer, [³H]Naltrindole, 10 µM Naltrindole, and tissue homogenate.

-

Competition: Assay buffer, [³H]Naltrindole, varying concentrations of this compound, and tissue homogenate.

-

-

Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

Objective: To measure the functional effect of this compound on Gαi/o-coupled δ-opioid receptor signaling.

Materials:

-

Tissue Preparation: Rat striatal membranes.

-

Reagents:

-

ATP

-

[α-³²P]ATP

-

GTP

-

Forskolin (to stimulate adenylyl cyclase)

-

This compound

-

cAMP standards

-

-

Assay Buffer: Tris-HCl buffer containing MgCl₂, phosphocreatine, creatine phosphokinase, and isobutylmethylxanthine (IBMX) to inhibit phosphodiesterase.

-

Dowex and alumina columns for cAMP separation.

Procedure:

-

Prepare rat striatal membranes and resuspend in assay buffer.

-

Pre-incubate the membranes with varying concentrations of this compound at 30°C for 10 minutes.

-

Initiate the adenylyl cyclase reaction by adding a mixture of ATP, [α-³²P]ATP, GTP, and forskolin.

-

Incubate the reaction at 30°C for 15 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and [³H]cAMP for recovery determination).

-

Separate the newly synthesized [³²P]cAMP from other radiolabeled nucleotides using sequential Dowex and alumina column chromatography.

-

Quantify the [³²P]cAMP by liquid scintillation counting.

-

Generate concentration-response curves to determine the IC₅₀ of this compound for the inhibition of adenylyl cyclase activity.

Low-Km GTPase Activity Assay

Objective: To measure the activation of G proteins by this compound through the hydrolysis of GTP.

Materials:

-

Cell Preparation: Membranes from NG108-15 neuroblastoma cells.

-

Reagents:

-

[γ-³²P]GTP

-

Unlabeled GTP

-

This compound

-

-

Assay Buffer: Tris-HCl buffer containing MgCl₂, NaCl, and EGTA.

Procedure:

-

Prepare membranes from NG108-15 cells.

-

Incubate the membranes with varying concentrations of this compound in the assay buffer at 37°C.

-

Initiate the GTPase reaction by adding [γ-³²P]GTP.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold phosphate buffer.

-

Separate the liberated [³²P]Pi from the unhydrolyzed [γ-³²P]GTP using a charcoal suspension.

-

Centrifuge to pellet the charcoal with the unhydrolyzed GTP.

-

Measure the radioactivity of the supernatant containing the [³²P]Pi by liquid scintillation counting.

-

Calculate the specific GTPase activity and determine the EC₅₀ of this compound.

Visualizations

Caption: Signaling pathway of this compound at the δ-opioid receptor.

References

- 1. Endogenous opioids upregulate brain-derived neurotrophic factor mRNA through δ- and μ-opioid receptors independent of antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric oxide regulates adenylyl cyclase activity in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The delta-opioid receptor agonist (+)this compound regulates BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GTPase-Glo™ Assay Protocol [promega.sg]

The Selective Delta-Opioid Receptor Agonist BW373U86: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BW373U86, a nonpeptidic compound, has emerged as a potent and highly selective agonist for the delta-opioid receptor (DOR). Its unique pharmacological profile, characterized by high binding affinity and functional potency at the DOR with significantly lower affinity for mu- and kappa-opioid receptors, has established it as a critical tool in opioid research. This technical guide provides an in-depth overview of the delta-opioid receptor selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and relevant experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of opioid pharmacology and the development of novel therapeutics.

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for the delta-opioid receptor has been quantified through various in vitro assays. The following tables summarize the binding affinity (Ki) and functional activity (EC50/IC50) of this compound at the delta, mu, and kappa opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Reference |

| Delta (δ) | 1.8 ± 0.4 | [1] |

| Mu (µ) | 15 ± 3 | [1] |

| Kappa (κ) | 34 ± 3 | [1] |

| Epsilon (ε) | 85 ± 4 | [1] |

Table 2: Functional Activity of this compound

| Assay | Receptor | Parameter | Value (nM) | Reference |

| Mouse Vas Deferens | Delta (δ) | ED50 | 0.2 ± 0.06 | [1] |

| Adenylyl Cyclase Inhibition (NG108-15 cells) | Delta (δ) | IC50 | 5 times lower than DSLET | |

| [³⁵S]GTPγS Binding (CHO cells) | Delta (δ) | EC50 | 0.4 |

Core Signaling Pathway of this compound

This compound exerts its effects primarily through the activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Caption: this compound signaling cascade via the delta-opioid receptor.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the delta-opioid receptor selectivity of this compound.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Receptor Source Preparation: Cell membranes from cell lines stably expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells) are prepared.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a delta-selective radioligand (e.g., [³H]DPDPE) and varying concentrations of this compound.

-

Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled delta-selective ligand (e.g., naltrindole).

-

Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells expressing the delta-opioid receptor as described for the radioligand binding assay.

-

Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl.

-

Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS, GDP (to facilitate the exchange reaction), and varying concentrations of this compound.

-

Basal and Non-specific Binding: Basal G-protein activation is measured in the absence of an agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Reaction Termination: The incubation is carried out at 30°C for 60 minutes and terminated by rapid filtration.

-

Quantification and Analysis: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting. The data are then analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of this compound.

cAMP Accumulation Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP, a key second messenger.

Protocol:

-

Cell Culture: Culture cells expressing the delta-opioid receptor (e.g., NG108-15 or CHO cells) to near confluency.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Behavioral Assays

This test assesses the analgesic properties of a compound against visceral pain.

Protocol:

-

Animal Acclimatization: Acclimate male ICR mice to the experimental environment.

-

Drug Administration: Administer this compound subcutaneously or intraperitoneally at various doses. A control group receives the vehicle.

-

Induction of Writhing: After a predetermined pre-treatment time (e.g., 30 minutes), inject a 0.6-1% solution of acetic acid intraperitoneally to induce writhing.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 10-20 minutes).

-

Data Analysis: Compare the number of writhes in the drug-treated groups to the control group to determine the analgesic effect.

This assay is used to evaluate the effect of a compound on spontaneous movement.

Protocol:

-

Animal Acclimatization: Acclimate male Sprague-Dawley rats to the testing room.

-

Drug Administration: Administer this compound subcutaneously at various doses.

-

Testing Apparatus: Place the rats in an open-field arena equipped with infrared beams to detect movement.

-

Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60-120 minutes).

-

Data Analysis: Analyze the data to determine if this compound significantly alters locomotor activity compared to a vehicle control group.

Conclusion

This compound stands as a cornerstone pharmacological tool for the investigation of the delta-opioid receptor system. Its high selectivity, substantiated by extensive binding and functional data, allows for the precise interrogation of DOR-mediated physiological and pathological processes. The experimental protocols detailed in this guide provide a robust framework for the continued characterization of this compound and the discovery of novel DOR-targeted ligands. A thorough understanding of its signaling pathways and in vitro and in vivo effects is paramount for advancing the field of opioid research and developing safer and more effective analgesics and therapeutics for a range of neurological and psychiatric disorders.

References

In-Depth Technical Guide: BW373U86 Inhibition of Adenylyl Cyclase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of the selective δ-opioid receptor agonist, BW373U86, on adenylyl cyclase activity. The information presented is collated from key research findings to facilitate a deeper understanding of its mechanism of action and to provide detailed experimental protocols for replication and further investigation.

Core Concept: Mechanism of Action

This compound is a potent and highly selective nonpeptidic agonist for the δ-opioid receptor.[1] Its interaction with this receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This inhibitory action is a hallmark of δ-opioid receptor activation and is mediated through a pertussis toxin-sensitive G-protein, indicative of the involvement of the Gi/Go family of G-proteins. The inhibition of adenylyl cyclase by this compound has been demonstrated in various experimental systems, including rat brain membranes and neuroblastoma cells.[1]

Quantitative Data on Adenylyl Cyclase Inhibition

The inhibitory potency of this compound on adenylyl cyclase has been quantified in different model systems. The following table summarizes the key findings, including comparisons with the prototypical δ-opioid agonist, [D-Ser2,Thr6]Leu-enkephalin (DSLET).

| Compound | Tissue/Cell Line | Parameter | Value | Reference |

| This compound | Rat Striatal Membranes | Relative Potency | ~100 times more potent than DSLET | [1] |

| This compound | NG108-15 Cells | IC50 | 5 times lower than DSLET | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-mediated adenylyl cyclase inhibition and a typical experimental workflow for its characterization.

References

The (+)-BW373U86 Enantiomer: A Technical Guide to its Activity as a Selective Delta-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-BW373U86 is a potent and selective non-peptidic agonist for the δ-opioid receptor (DOR). This technical guide provides an in-depth overview of the pharmacological activity of the (+)-enantiomer of BW373U86, focusing on its receptor binding affinity, functional activity in various in vitro and in vivo models, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided, along with quantitative data summarized for comparative analysis. This document is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction

The δ-opioid receptor system is a key target for the development of novel therapeutics for a range of conditions, including pain, depression, and ischemia-related tissue damage.[1][2] (+)-BW373U86 has emerged as a valuable research tool for elucidating the physiological and pathophysiological roles of DORs.[1][2] This document details the specific activity of the (+)-enantiomer, which is crucial for understanding its pharmacological profile.

Receptor Binding Affinity

(+)-BW373U86 exhibits high affinity and selectivity for the δ-opioid receptor. Radioligand binding assays are instrumental in determining these parameters.

Quantitative Data: Receptor Binding Affinities

| Radioligand | Preparation | Ki (nM) for δ-receptor | Ki (nM) for µ-receptor | Ki (nM) for κ-receptor | Reference |

| --INVALID-LINK---BW373U86 | Rat brain membranes | Subnanomolar affinity | - | - | [3] |

| Unlabeled this compound | Not Specified | 1.8 ± 0.4 | 15 ± 3 | 34 ± 3 |

Note: The first entry indicates high affinity without a specific Ki value provided in the abstract.

Experimental Protocol: Radioligand Binding Assay

This protocol is a synthesized representation of standard methods for opioid receptor binding assays.

Materials:

-

Rat brain membranes (or other tissue/cell preparations expressing opioid receptors)

-

--INVALID-LINK---BW373U86 or another suitable radioligand (e.g., [3H]naltrindole)

-

Unlabeled (+)-BW373U86

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the binding buffer. Determine the protein concentration of the membrane suspension.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of unlabeled (+)-BW373U86 for competition binding experiments.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

References

- 1. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endogenous opioids upregulate brain-derived neurotrophic factor mRNA through δ- and μ-opioid receptors independent of antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The delta-opioid receptor agonist (+)this compound regulates BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Ki Values of BW373U86

This technical guide provides a comprehensive overview of the binding characteristics of BW373U86, a potent and selective non-peptidic agonist for the delta-opioid receptor (δOR). The information is intended for researchers, scientists, and drug development professionals working with opioid receptor ligands.

Data Presentation

The binding affinity of this compound for various opioid receptor subtypes has been determined through radioligand binding assays. The data consistently demonstrates a high affinity and selectivity for the delta-opioid receptor.

| Receptor Subtype | Ligand | Kᵢ (nM) | Notes | Reference |

| Delta (δ) | This compound | 1.8 ± 0.4 | Potent and selective δ-agonist activity. | [1] |

| Mu (μ) | This compound | 15 ± 3 | Approximately 8-fold lower affinity compared to the δ-receptor. | [1] |

| Kappa (κ) | This compound | 34 ± 3 | Approximately 19-fold lower affinity compared to the δ-receptor. | [1] |

| Epsilon (ε) | This compound | 85 ± 4 | Significantly lower affinity compared to the δ-receptor. | [1] |

Experimental Protocols

The determination of the binding affinity (Ki) of this compound is typically achieved through competitive radioligand binding assays. The following is a detailed methodology synthesized from established protocols for opioid receptor binding.

Objective:

To determine the inhibition constant (Kᵢ) of the non-radiolabeled ligand this compound for the delta-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes prepared from tissues or cell lines endogenously or recombinantly expressing the delta-opioid receptor (e.g., rat brain membranes, HEK293 cells transfected with the human δ-opioid receptor).

-

Radioligand: A tritiated ([³H]) ligand with high affinity for the delta-opioid receptor, such as [³H]naltrindole or [³H]DPDPE.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity opioid antagonist (e.g., 10 µM Naloxone or unlabeled naltrindole).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

96-well plates.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

Store the membrane preparation in aliquots at -80°C.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 50 µL of radioligand (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of the membrane preparation.

-

Non-specific Binding Wells: Add 50 µL of radioligand, 50 µL of the non-specific binding control (e.g., 10 µM Naloxone), and 100 µL of the membrane preparation.

-

Competition Wells: Add 50 µL of radioligand, 50 µL of varying concentrations of this compound (typically a serial dilution), and 100 µL of the membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competition binding (CPM) at each concentration of this compound.

-

Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (should be determined in a separate saturation binding experiment).

-

Mandatory Visualization

Signaling Pathway of this compound at the Delta-Opioid Receptor

This compound, as a delta-opioid receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The delta-opioid receptor is coupled to inhibitory G-proteins (Gαi/o).

Caption: this compound activates the δOR, leading to Gαi/o-mediated inhibition of adenylyl cyclase.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in determining the Ki value of this compound.

Caption: Workflow for determining the Ki of this compound via competitive radioligand binding assay.

References

BW373U86: A Technical Overview of its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW373U86 is a non-peptide agonist of the delta-opioid receptor. This document provides a technical guide to the available information regarding its pharmacokinetics and metabolism, primarily derived from preclinical studies. It is important to note that publicly available, detailed quantitative pharmacokinetic and metabolism data for this compound are limited. Much of the metabolic information is inferred from studies on its closely related methylether derivative, SNC80, for which this compound is a known metabolite.

Pharmacokinetics

Metabolism

The primary insight into the metabolism of this compound comes from research on its parent compound, SNC80 (a methylether derivative). In vivo studies in rats have demonstrated that SNC80 is rapidly metabolized, with the liver being a primary site of biotransformation.

Metabolic Pathway:

The principal metabolic pathway identified is the O-demethylation of SNC80, which results in the formation of this compound. This suggests that this compound is an active metabolite of SNC80.

Caption: Proposed primary metabolic pathway of SNC80 to this compound.

Further metabolism of this compound itself has not been extensively characterized in the available literature. Standard metabolic pathways for compounds of this nature could include glucuronidation or sulfation of the hydroxyl group, or further oxidation.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolic studies of this compound are not fully described in the available literature. However, based on standard practices in preclinical drug metabolism studies, the following methodologies are likely to be employed.

In Vivo Metabolism Study (Rat Model):

This hypothetical workflow illustrates a typical approach for identifying metabolites in vivo.

Caption: A generalized experimental workflow for in vivo metabolism studies.

Methodology Details:

-

Animal Model: Male Sprague-Dawley rats are a common model for pharmacokinetic and metabolism studies.

-

Dosing: Administration would likely be via intravenous (to determine clearance and volume of distribution) and oral (to assess oral bioavailability) routes.

-

Sample Collection: Blood samples would be collected at multiple time points post-dosing to characterize the plasma concentration-time profile. Urine and feces would be collected to determine routes of excretion.

-

Bioanalytical Method: Quantification of this compound and its potential metabolites in biological matrices would be performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This would involve:

-

Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances from the plasma or other biological samples.

-

Chromatographic Separation: Use of a C18 reverse-phase column with a gradient elution of mobile phases (e.g., acetonitrile and water with formic acid) to separate the analyte from endogenous matrix components.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for sensitive and selective detection and quantification.

-

In Vitro Metabolism Assays:

To further characterize the metabolic profile, in vitro systems would be utilized.

-

Liver Microsomes: Incubation of this compound with liver microsomes from different species (e.g., rat, mouse, human) in the presence of NADPH would be used to assess its metabolic stability and identify the cytochrome P450 (CYP) enzymes involved in its metabolism.

-

Hepatocytes: Incubation with primary hepatocytes would provide a more complete picture of metabolism, including both Phase I (e.g., oxidation) and Phase II (e.g., conjugation) reactions.

-

Caco-2 Permeability Assay: This in vitro model using human colon adenocarcinoma cells would be used to predict the intestinal absorption and potential for efflux of this compound.

Quantitative Data Summary

As previously stated, specific quantitative pharmacokinetic parameters for this compound are not available in the reviewed literature. The table below is a template that would be populated with data from future preclinical studies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Value (Units) |

| Cmax (Maximum Plasma Concentration) | Intravenous | - |

| Oral | - | |

| Tmax (Time to Cmax) | Oral | - |

| t1/2 (Half-life) | Intravenous | - |

| Oral | - | |

| CL (Clearance) | Intravenous | - |

| Vd (Volume of Distribution) | Intravenous | - |

| F (Oral Bioavailability) | Oral | - |

Table 2: In Vitro Metabolic Stability of this compound (Hypothetical)

| System | Species | Intrinsic Clearance (µL/min/mg protein) | Half-life (min) |

| Liver Microsomes | Rat | - | - |

| Mouse | - | - | |

| Human | - | - |

Conclusion

The current understanding of the pharmacokinetics and metabolism of this compound is incomplete. It is known to be an active metabolite of SNC80, formed via O-demethylation in the liver. However, a comprehensive quantitative characterization of its absorption, distribution, metabolism, and excretion (ADME) properties requires further dedicated studies. The experimental protocols and data tables provided in this guide serve as a framework for the types of studies and data that are necessary to fully elucidate the pharmacokinetic and metabolic profile of this potent delta-opioid receptor agonist. Such information is critical for any future drug development efforts involving this compound.

An In-depth Technical Guide to the δ-Opioid Receptor Agonist BW373U86: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of BW373U86, a potent and selective non-peptidic δ-opioid receptor agonist. The document details its binding affinities, functional activities, and the key signaling pathways it modulates. Methodologies for seminal experiments are described to facilitate replication and further investigation. All quantitative data are presented in structured tables, and key molecular pathways and experimental workflows are visualized using diagrams to enhance understanding.

Discovery and History

This compound, chemically identified as (+/-)-4-((αR)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide, emerged in the early 1990s from the drug discovery program at Burroughs Wellcome Co.[1]. The initial characterization of this novel compound was published in 1993, establishing it as a potent and selective agonist for the δ-opioid receptor[1]. This discovery was significant as it provided the research community with a valuable non-peptidic tool to explore the physiological and pathological roles of the δ-opioid receptor system. Unlike peptide-based agonists, the non-peptidic nature of this compound offered better stability and potential for systemic administration, opening avenues for in vivo studies. Early research highlighted its distinct pharmacological activities, including analgesic and antidepressant-like effects in animal models, as well as potential cardioprotective properties[2]. However, it was also noted to induce convulsions at higher doses, a factor that has limited its clinical development[3].

Quantitative Pharmacological Data

The pharmacological profile of this compound is defined by its high affinity and selectivity for the δ-opioid receptor over other opioid receptor subtypes. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| δ (delta) | 1.8 ± 0.4 | [³H]DPDPE | Rat Brain Membranes | [1] |

| μ (mu) | 15 ± 3 | [³H]DAMGO | Rat Brain Membranes | |

| κ (kappa) | 34 ± 3 | [³H]U-69,593 | Rat Brain Membranes | |

| ε (epsilon) | 85 ± 4 | [³H]β-endorphin | Rat Brain Membranes |

Table 2: In Vitro Functional Activity (ED50/IC50) of this compound

| Assay | ED50/IC50 (nM) | Preparation | Effect | Reference |

| Mouse Vas Deferens | 0.2 ± 0.06 (ED50) | Isolated Tissue | Inhibition of electrically evoked muscle contraction | |

| Adenylyl Cyclase Inhibition | ~5 (IC50) | NG108-15 cell membranes | Inhibition of basal adenylyl cyclase activity |

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of δ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

G-Protein Coupling and Downstream Effectors

Activation of the δ-opioid receptor by this compound leads to the coupling of inhibitory G-proteins (Gi/o). This interaction results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effector proteins.

One of the primary downstream effects is the inhibition of adenylyl cyclase by the Gαi/o subunit. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger. The reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and the phosphorylation of downstream targets, including the transcription factor cAMP response element-binding protein (CREB).

Simultaneously, the liberated Gβγ subunits can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. The opening of these channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.

PI3K/Akt/mTOR and MAPK Signaling Pathways

Emerging evidence suggests that δ-opioid receptor activation by agonists like this compound can also engage other important signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Mitogen-Activated Protein Kinase (MAPK) cascade. These pathways are crucial for cell survival, proliferation, and synaptic plasticity. While the precise mechanisms of how this compound activates these pathways are still under investigation, it is thought to involve Gβγ-mediated activation of PI3K.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of this compound.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for different opioid receptor subtypes.

-

Materials:

-

Rat brain membranes (or cell lines expressing specific opioid receptor subtypes)

-

Radioligands: [³H]DPDPE (for δ), [³H]DAMGO (for μ), [³H]U-69,593 (for κ)

-

This compound (unlabeled)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, add a fixed concentration of the radioligand and varying concentrations of this compound.

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a non-radiolabeled universal opioid ligand (e.g., naloxone).

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of adenylyl cyclase.

-

Materials:

-

Rat striatal membranes or NG108-15 cell membranes

-

This compound

-

ATP (substrate)

-

GTP (for G-protein activation)

-

[α-³²P]ATP (tracer)

-

Assay buffer (containing Mg²⁺, phosphocreatine, creatine phosphokinase)

-

Stopping solution (e.g., containing unlabeled cAMP and ATP)

-

Dowex and alumina columns for cAMP separation

-

-

Procedure:

-

Pre-incubate the membrane preparation with varying concentrations of this compound in the assay buffer.

-

Initiate the enzymatic reaction by adding [α-³²P]ATP.

-

Incubate at 30°C for a specific time (e.g., 10-15 minutes).

-

Terminate the reaction by adding the stopping solution and boiling.

-

Separate the newly synthesized [³²P]cAMP from other radiolabeled nucleotides using sequential Dowex and alumina column chromatography.

-

Quantify the [³²P]cAMP using a scintillation counter.

-

Determine the concentration of this compound that produces 50% inhibition of adenylyl cyclase activity (IC50).

-

Conclusion

This compound remains a cornerstone pharmacological tool for the investigation of the δ-opioid receptor system. Its high potency and selectivity have enabled significant advancements in our understanding of the physiological roles of this receptor in pain, mood, and neuroprotection. While its therapeutic potential has been hampered by off-target effects at higher concentrations, the study of this compound continues to inform the development of next-generation δ-opioid receptor agonists with improved safety profiles. This technical guide serves as a comprehensive resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for the Administration of BW373U86 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW373U86 is a potent and selective non-peptidic agonist for the delta-opioid receptor (DOR). Its activity at the DOR makes it a valuable tool for investigating the role of this receptor in various physiological processes, including analgesia, mood regulation, and neuroprotection. These application notes provide detailed protocols for the subcutaneous and intravenous administration of this compound in rats, along with a summary of its mechanism of action and available pharmacokinetic parameters to guide researchers in their experimental design.

Mechanism of Action

This compound exerts its effects by binding to and activating delta-opioid receptors, which are G-protein coupled receptors. Upon activation, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of the delta-opioid receptor by this compound can stimulate the mitogen-activated protein kinase (MAPK) pathway.

Signaling Pathway of this compound

Caption: Signaling cascade initiated by this compound binding to the delta-opioid receptor.

Data Presentation

The following table summarizes reported doses of this compound used in rats for different administration routes. Due to the limited availability of specific pharmacokinetic data for this compound in rats, comparative data for other selective delta-opioid agonists are provided for context. Note: This comparative data should be interpreted with caution as pharmacokinetic profiles can vary significantly between compounds.

| Parameter | Subcutaneous (SC) Administration | Intravenous (IV) Administration |

| Compound | This compound | This compound |

| Dose Range | 0.2 - 10 mg/kg[1] | 10 - 50 µg/kg/min (infusion)[2][3] |

| Vehicle | Sterile Water[1] | Normal Saline |

| Cmax | Data not available | Data not available |

| Tmax | Data not available | Data not available |

| t1/2 (half-life) | Data not available | Data not available |

| Bioavailability | Data not available | 100% (by definition) |

| Comparative Compound | SNC80 | SNC80 |

| Cmax (SNC80) | ~100-400 ng/mL (10 mg/kg) | Data not available |

| Tmax (SNC80) | ~30-60 min (10 mg/kg) | Data not available |

| t1/2 (SNC80) | ~2-3 hours | Data not available |

Experimental Protocols

General Considerations

-

Animals: Adult male Sprague-Dawley rats are commonly used.

-

Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

-

Acclimation: Allow animals to acclimate to the facility for at least 48 hours before any experimental procedures.

-

Ethical Approval: All animal procedures must be approved by the institutional animal care and use committee (IACUC).

Experimental Workflow

Caption: A typical workflow for studies involving this compound administration in rats.

Protocol 1: Subcutaneous (SC) Administration of this compound

This protocol describes a single subcutaneous injection of this compound.

Materials:

-

This compound powder

-

Sterile water for injection

-

Sterile 1 mL syringes

-

Sterile needles (25-27 gauge)

-

70% ethanol swabs

-

Appropriate animal restraint device

Procedure:

-

Drug Preparation:

-

On the day of the experiment, weigh the required amount of this compound powder.

-

Dissolve the powder in sterile water to the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, the concentration would be 10 mg/mL).

-

Ensure the solution is clear and free of particulates.

-

-

Animal Restraint:

-

Gently restrain the rat. Manual restraint by scruffing the loose skin on the back of the neck is often sufficient.

-

-

Injection Site Preparation:

-

Select an injection site on the dorsal side of the rat, between the shoulder blades.

-

Wipe the injection site with a 70% ethanol swab and allow it to dry.

-

-

Injection:

-

Create a "tent" of skin at the injection site by gently pinching the skin.

-

Insert the needle, bevel up, at the base of the skin tent, parallel to the body.

-

Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (aspiration). If blood appears, withdraw the needle and select a new site.

-

Inject the calculated volume of the this compound solution slowly.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

-

Post-injection Monitoring:

-

Return the animal to its home cage and monitor for any adverse reactions. In some studies, convulsions have been observed after administration, so monitoring is crucial.[1]

-

Protocol 2: Intravenous (IV) Infusion of this compound

This protocol describes the continuous intravenous infusion of this compound, often used for pharmacokinetic or pharmacodynamic studies requiring stable plasma concentrations.

Materials:

-

This compound powder

-

Sterile 0.9% saline

-

Infusion pump

-

Catheterized rats (e.g., with a catheter implanted in the jugular or femoral vein) or materials for acute tail vein cannulation.

-

Syringes for the infusion pump

-

Connecting tubing

Procedure:

-

Drug Preparation:

-

Prepare a stock solution of this compound in sterile 0.9% saline. The concentration will depend on the desired infusion rate and the pump's flow rate.

-

For example, to achieve an infusion of 50 µg/kg/min in a 250g rat with a pump flow rate of 0.1 mL/min:

-

Dose rate = 50 µg/kg/min * 0.25 kg = 12.5 µ g/min

-

Required concentration = 12.5 µ g/min / 0.1 mL/min = 125 µg/mL

-

-

Filter the final solution through a 0.22 µm sterile filter.

-

-

Animal Preparation:

-

If using chronically catheterized rats, ensure the catheter is patent by flushing with sterile saline.

-

For acute studies, the rat may be anesthetized, and a temporary catheter placed in a lateral tail vein.

-

-

Infusion Setup:

-

Fill a sterile syringe with the this compound solution and place it in the infusion pump.

-

Connect the syringe to the rat's catheter via the tubing, ensuring there are no air bubbles in the line.

-

-

Infusion:

-

Set the infusion pump to the calculated flow rate.

-

Start the infusion and monitor the animal throughout the procedure for any signs of distress.

-

-

Post-infusion Care:

-

At the end of the infusion period, disconnect the tubing.

-

If a chronic catheter was used, flush it with heparinized saline to maintain patency and cap it.

-

Return the animal to its home cage and monitor its recovery.

-

Conclusion

The protocols outlined in these application notes provide a framework for the successful administration of the delta-opioid receptor agonist this compound in rats. Researchers should adapt these protocols to their specific experimental needs while adhering to all institutional and national guidelines for animal welfare. Careful consideration of the administration route, dose, and vehicle is critical for obtaining reliable and reproducible data in studies investigating the pharmacology of this compound.

References

Application Notes and Protocols for BW373U86 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of BW373U86, a selective non-peptide delta-opioid receptor (DOR) agonist, in rodent models. The information compiled here is intended to facilitate experimental design and execution by providing detailed dosage, administration, and protocol guidelines based on published research.

Mechanism of Action

This compound is a potent and highly selective agonist for the delta-opioid receptor.[1] Its mechanism of action involves the activation of DORs, which are G protein-coupled receptors. This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[1] Furthermore, this compound has been shown to stimulate the PI3K/Akt/mTOR signaling pathway, which is implicated in cellular processes like survival and proliferation.[2] In vivo, activation of DORs by this compound has been associated with various physiological and behavioral effects, including antidepressant-like, analgesic, and diuretic responses.[3][4] It is also important to note that at higher doses, this compound can induce convulsions in rodents.

Quantitative Data Summary

The following tables summarize the dosages of this compound used in various rodent models, categorized by species, route of administration, and observed effects.

Table 1: this compound Dosage in Rat Models

| Route of Administration | Dosage Range | Vehicle | Observed Effects | Reference |

| Subcutaneous (s.c.) | 0.1 - 2.5 mg/kg | Not Specified | Locomotion, rearing, stereotyped sniffing, licking, and gnawing | |

| Subcutaneous (s.c.) | 10 mg/kg | Sterile Water | Antidepressant-like effects (acute), increased BDNF mRNA expression | |

| Intravenous (i.v.) Infusion | 10 - 50 µg/kg/min | Not Specified | Diuresis and natriuresis |

Table 2: this compound Dosage in Mouse Models

| Route of Administration | Dosage Range | Vehicle | Observed Effects | Reference |

| Intraperitoneal (i.p.) | Up to 187 µmol/kg | Not Specified | Antinociception (acetic acid writhing test) | |

| Intrathecal (i.t.) | Up to 187 nmol/mouse | Not Specified | Antinociception (tail-flick and tail-pinch assays) | |

| Intracerebroventricular (i.c.v.) | Up to 187 nmol/mouse | Not Specified | Inactive in tail-flick/pinch, active in abdominal constriction assay | |

| Systemic Administration | 3.2 - 100 mg/kg | Not Specified | Dose-dependent convulsions |

Experimental Protocols

Below are detailed methodologies for key experiments involving the administration of this compound to rodent models.

Protocol 1: Assessment of Antidepressant-like Effects in Rats (Forced Swim Test)

This protocol is based on studies investigating the antidepressant-like effects of this compound.

1. Animal Model:

-

Species: Sprague-Dawley rats.

-

Acclimation: Allow at least 2 days for animals to acclimate to the facility.

2. Drug Preparation and Administration:

-

Compound: (+)this compound.

-

Vehicle: Sterile water.

-

Dosage: 10 mg/kg.

-

Route of Administration: Subcutaneous (s.c.) injection.

-

Dosing Schedule:

-

Acute: Single injection.

-

Chronic: Once daily for 8 or 21 days.

-

3. Experimental Procedure (Forced Swim Test):

-

The forced swim test is a common behavioral assay for assessing antidepressant efficacy.

-

On the test day, administer this compound or vehicle.

-

After a specified pre-treatment time (e.g., 30-60 minutes), place each rat individually into a cylinder of water from which it cannot escape.

-

Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test). A decrease in immobility time is indicative of an antidepressant-like effect.

4. Post-injection Monitoring:

-

Following each injection, monitor the animals for convulsions in an observation cage for at least 20 minutes.

Protocol 2: Evaluation of Renal Excretory Function in Rats

This protocol is adapted from studies examining the diuretic and natriuretic effects of this compound.

1. Animal Model:

-

Species: Conscious Sprague-Dawley rats.

2. Drug Preparation and Administration:

-

Compound: this compound.

-

Dosage: 10, 30, or 50 µg/kg/min.

-

Route of Administration: Intravenous (i.v.) infusion.

3. Experimental Procedure:

-

Surgically implant catheters for intravenous infusion and urine collection prior to the experiment.

-

On the day of the experiment, begin a continuous intravenous infusion of the vehicle.

-

After a stabilization period, switch to the this compound infusion at the desired dose.

-

Collect urine samples at regular intervals to measure urine flow rate and sodium excretion.

-

Monitor heart rate and mean arterial blood pressure throughout the experiment.

4. Antagonist Co-administration (Optional):

-

To confirm that the observed effects are mediated by delta-opioid receptors, a selective antagonist like naltrindole (1 mg/kg, i.v.) can be administered prior to the this compound infusion.

Protocol 3: Assessment of Antinociceptive Effects in Mice

This protocol is based on research investigating the pain-relieving properties of this compound.

1. Animal Model:

-

Species: Mice (e.g., ICR strain).

2. Drug Preparation and Administration:

-

Compound: this compound.

-

Routes of Administration and Dosages:

-

Intraperitoneal (i.p.): Doses to be determined based on desired effect, up to 187 µmol/kg.

-

Intrathecal (i.t.): Doses up to 187 nmol/mouse.

-

Intracerebroventricular (i.c.v.): Doses up to 187 nmol/mouse.

-

3. Experimental Procedures (Nociception Assays):

-

Acetic Acid-Induced Writhing Test:

-

Administer this compound or vehicle via the desired route (i.p., i.t., or i.c.v.).

-

After a pre-treatment period, inject a dilute solution of acetic acid intraperitoneally.

-

Count the number of abdominal constrictions (writhes) over a defined period. A reduction in the number of writhes indicates antinociception.

-

-

Tail-Flick and Tail-Pinch Tests (for spinal antinociception):

-

Administer this compound or vehicle, typically via the intrathecal route.

-

Apply a noxious stimulus (heat for tail-flick, pressure for tail-pinch) to the mouse's tail.

-

Measure the latency to withdraw the tail. An increase in latency indicates antinociception.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling cascade initiated by this compound binding to the delta-opioid receptor.

Experimental Workflow for In Vivo Rodent Study

Caption: General experimental workflow for a typical in vivo study using this compound in rodents.

References

- 1. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. δ-Opioid Receptor as a Molecular Target for Increasing Cardiac Resistance to Reperfusion in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Renal excretory responses produced by the delta opioid agonist, this compound, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BW373U86 in Cardiac Ischemia-Reperfusion Injury Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW373U86 is a potent and selective delta-opioid receptor (δ-OR) agonist that has demonstrated significant cardioprotective effects in various preclinical models of myocardial ischemia-reperfusion (I/R) injury. This document provides detailed application notes and experimental protocols for the use of this compound in studying its therapeutic potential and mechanisms of action in cardiac I/R injury. Activation of δ-ORs by this compound has been shown to reduce myocardial infarct size and improve cardiac function, making it a valuable tool for cardiovascular research. The signaling pathways involved in its protective effects are complex and appear to involve both receptor-dependent and -independent mechanisms, including the modulation of reactive oxygen species (ROS) and the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2]

Data Presentation

Table 1: Dose-Response of this compound on Myocardial Infarct Size in a Rat Model of I/R Injury

| Treatment Group | Dose (mg/kg) | Administration Timing | Ischemia Duration | Reperfusion Duration | Infarct Size (% of Area at Risk) | Reference |

| Control (Saline) | - | 24h prior to I/R | 30 min | 2h | 60 ± 3% | [1] |

| This compound | 0.01 | 24h prior to I/R | 30 min | 2h | 45 ± 4% | [1] |

| This compound | 0.1 | 24h prior to I/R | 30 min | 2h | 16 ± 3%* | [1] |

| This compound | 1.0 | 24h prior to I/R | 30 min | 2h | 35 ± 5% | |

| This compound | 1.0 | 5 min prior to reperfusion | 45 min | 2h | Reduced vs. Control |

*Note: The study by Patel et al. (2001) demonstrated a bell-shaped dose-response curve, with the maximal reduction in infarct size observed at 0.1 mg/kg.

Table 2: Effect of this compound in an In Vitro Chick Cardiomyocyte I/R Model

| Treatment Group | Concentration | Administration Timing | Ischemia Duration | Reperfusion Duration | Cell Death (%) | Reference |

| Control | - | - | 1h | 3h | 53 ± 6% | |

| This compound | 10 pM | 10 min before ischemia | 1h | 3h | 28 ± 5%* |

*Note: This study highlights the direct protective effect of this compound on cardiomyocytes.

Signaling Pathways

The cardioprotective effects of this compound are mediated through a complex signaling cascade. A key mechanism involves the activation of δ-opioid receptors, which leads to the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels. This, in turn, generates a small, controlled burst of reactive oxygen species (ROS) that acts as a signaling molecule to trigger downstream protective pathways, ultimately attenuating cell death. Evidence also suggests the involvement of Protein Kinase C (PKC) and the PI3K/Akt/mTOR pathway in δ-OR-mediated cardioprotection.

Caption: Signaling pathway of this compound-induced cardioprotection.

Experimental Protocols

In Vivo Rat Model of Myocardial Ischemia-Reperfusion

This protocol describes the induction of myocardial I/R injury in rats to evaluate the cardioprotective effects of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetics (e.g., sodium pentobarbital)

-

Ventilator

-

Surgical instruments

-

6-0 silk suture

-

This compound solution

-

Saline (vehicle control)

-

Triphenyltetrazolium chloride (TTC)

-

Formalin

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rat and initiate mechanical ventilation.

-

Surgical Preparation: Perform a left thoracotomy to expose the heart.

-

Coronary Artery Ligation: Pass a 6-0 silk suture around the left anterior descending (LAD) coronary artery.

-

Drug Administration: Administer this compound or vehicle intravenously at the desired dose and time point (e.g., 24 hours before ischemia or 5 minutes before reperfusion).

-

Ischemia: Induce regional ischemia by tightening the suture around the LAD for 30-45 minutes.

-

Reperfusion: Release the snare to allow for reperfusion for 2-24 hours.

-

Infarct Size Assessment: At the end of reperfusion, excise the heart and perform TTC staining to delineate the infarct area.

Caption: Experimental workflow for the in vivo rat I/R model.

Ex Vivo Langendorff-Perfused Isolated Heart Model

This model allows for the study of direct cardiac effects of this compound independent of systemic influences.

Materials:

-

Rat heart

-

Langendorff apparatus

-

Krebs-Henseleit buffer

-

This compound solution

-

Physiological monitoring equipment (pressure transducer, ECG)

Procedure:

-

Heart Isolation: Anesthetize the rat and rapidly excise the heart.

-

Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer.

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

-

Drug Perfusion: Introduce this compound into the perfusate at the desired concentration for a specified duration before ischemia.

-

Global Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.

-

Reperfusion: Restore perfusion and monitor cardiac function (e.g., left ventricular developed pressure, heart rate) for 60-120 minutes.

-

Infarct Size Assessment: At the end of the experiment, the heart can be processed for TTC staining.

In Vitro Chick Cardiomyocyte Model of Simulated I/R

This cellular model is useful for mechanistic studies.

Materials:

-

Primary chick cardiomyocytes

-

Cell culture reagents

-

Ischemia buffer (hypoxic, acidic, hyperkalemic, and substrate-deprived)

-

Reperfusion buffer (normoxic)

-

This compound solution

-

Cell viability assays (e.g., Propidium Iodide staining)

Procedure:

-

Cell Culture: Culture primary chick cardiomyocytes to confluence.

-

Pre-treatment: Treat the cells with this compound or vehicle for 10 minutes.

-

Simulated Ischemia: Replace the culture medium with ischemia buffer and incubate in a hypoxic chamber for 1 hour.

-

Simulated Reperfusion: Replace the ischemia buffer with reperfusion buffer and return the cells to a normoxic incubator for 3 hours.

-

Cell Viability Assessment: Determine the percentage of cell death using a suitable viability assay.

Myocardial Infarct Size Quantification

Triphenyltetrazolium Chloride (TTC) Staining Protocol:

-

Following the I/R protocol, excise the heart and rinse with cold saline.

-

Freeze the heart at -20°C for 1-2 hours to facilitate slicing.

-

Slice the ventricles into uniform transverse sections (e.g., 2 mm thick).

-

Incubate the slices in a 1% TTC solution in phosphate buffer at 37°C for 15-20 minutes.

-

Viable myocardium, rich in dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale.

-

Fix the slices in 10% formalin to enhance the contrast between stained and unstained tissue.

-

Image the heart slices and quantify the area of infarction relative to the total area at risk using image analysis software (e.g., ImageJ).

Caption: Logical relationship of TTC staining in myocardial tissue.

References

Application Notes and Protocols for BW373U86 in Murine Analgesia Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing BW373U86, a selective delta-opioid receptor agonist, in preclinical analgesia studies in mice. The information is intended to guide researchers in designing and executing robust experiments to evaluate the antinociceptive properties of this compound.

Introduction to this compound

This compound is a non-peptidic small molecule that acts as a selective agonist for the delta (δ)-opioid receptor.[1] Its activation of these receptors, which are part of the G-protein coupled receptor (GPCR) family, initiates a signaling cascade that ultimately leads to analgesic effects.[1] This compound has been instrumental in elucidating the role of the delta-opioid system in pain modulation. However, it is important to note that systemic administration of this compound in mice has been associated with convulsive side effects, a factor that should be carefully considered in experimental design and dose selection.[2]

Mechanism of Action

This compound exerts its analgesic effects primarily through the activation of delta-opioid receptors, which are coupled to inhibitory G-proteins (Gi/Go). Upon binding of this compound, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in nociceptive signaling. The overall effect is a decrease in neuronal excitability and a reduction in the transmission of pain signals.

Caption: Signaling pathway of this compound leading to analgesia.

Experimental Protocols for Analgesia Assessment

The following are detailed protocols for commonly used analgesia assays in mice to evaluate the efficacy of this compound.

Hot Plate Test

The hot plate test is a widely used method to assess the response to a thermal stimulus, primarily reflecting supraspinal analgesic mechanisms.[3]

Experimental Workflow:

Caption: Workflow for the Hot Plate Test.

Protocol:

-

Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.[4] A transparent cylinder is placed on the surface to confine the mouse.

-

Animals: Male Swiss Webster mice (20-25 g) are commonly used. Animals should be habituated to the testing room for at least 30 minutes before the experiment.

-

Procedure:

-

Gently place each mouse individually on the hot plate and immediately start a timer.

-

Observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.

-

Record the latency (in seconds) for the first sign of a nociceptive response. This is the baseline latency.

-

To prevent tissue damage, a cut-off time of 30-60 seconds is typically employed. If the mouse does not respond within this time, it should be removed from the hot plate, and the maximum latency is recorded.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, intrathecal).

-

At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency again.

-

-

Data Analysis: The analgesic effect is typically expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Tail-Flick Test

The tail-flick test is another common method for assessing thermal nociception, primarily mediated at the spinal level.

Experimental Workflow:

References

Application Notes and Protocols for BW373U86 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW373U86 is a potent and selective non-peptide agonist for the delta-opioid receptor (δ-opioid receptor).[1] Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pharmacological roles of the delta-opioid system. Radioligand binding assays are a fundamental technique to characterize the interaction of ligands with their receptors. This document provides a detailed protocol for a competitive radioligand binding assay using --INVALID-LINK---BW373U86 to determine the affinity of test compounds for the delta-opioid receptor.

Principle of the Assay

Radioligand binding assays measure the affinity of a ligand for a receptor by quantifying the amount of a radiolabeled ligand bound to the receptor at equilibrium. In a competitive binding assay, a fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK---BW373U86) competes with varying concentrations of an unlabeled test compound for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This value can be used to calculate the equilibrium dissociation constant (Ki) of the test compound, which represents its binding affinity.

Data Presentation

The following table summarizes the binding affinities (Ki) of this compound and other common ligands for various opioid receptors.

| Compound | Receptor | Ki (nM) | Radioligand Used | Tissue/Cell Source |

| This compound | Delta (δ) | 1.8 ± 0.4 | [3H]Naltrindole | Rat Brain Membranes |

| Mu (μ) | 15 ± 3 | [3H]DAMGO | Rat Brain Membranes | |

| Kappa (κ) | 34 ± 3 | [3H]U-69593 | Rat Brain Membranes | |

| Epsilon (ε) | 85 ± 4 | [3H]β-endorphin | Rat Brain Membranes | |

| Naltrindole | Delta (δ) | 0.06 | --INVALID-LINK---BW373U86 | Rat Brain Membranes[2] |

| Naltriben | Delta (δ) | 1.54 | --INVALID-LINK---BW373U86 | Rat Brain Membranes[2] |

| 7-Benzylidenenaltrexone | Delta (δ) | 4.49 | --INVALID-LINK---BW373U86 | Rat Brain Membranes[2] |

Experimental Protocols

This section details the procedures for preparing materials and conducting a competitive radioligand binding assay with --INVALID-LINK---BW373U86.

Materials and Reagents

-

Radioligand: --INVALID-LINK---BW373U86

-

Unlabeled Ligand: this compound (for non-specific binding determination) and test compounds

-

Receptor Source: Rat brain membranes or cell membranes from HEK293 cells stably expressing the delta-opioid receptor.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

-

96-well plates

-

Filtration apparatus (cell harvester)

-

Liquid scintillation counter

-